Unii-667440B6Z7

Vue d'ensemble

Description

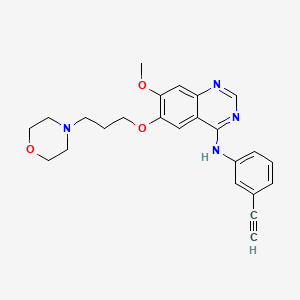

Unii-667440B6Z7, also known as RTI-336, is a chronic brain dopamine transporter (DAT) inhibitor. It has a molecular formula of C24H26Cl2N2O and a molecular weight of 429.4 g/mol .

Molecular Structure Analysis

The molecular structure of Unii-667440B6Z7 is based on its molecular formula, C24H26Cl2N2O . The exact structure is not provided in the search results.Applications De Recherche Scientifique

Nanoparticle Synthesis and Materials Science

A significant application of Unii-667440B6Z7 in scientific research is in the field of nanoparticle synthesis and materials science. The development of novel materials, including inorganic nanoparticles, is crucial for advancements in technology and industry. The liquid-phase syntheses of inorganic nanoparticles have been a focal point, reflecting the synergism between scientific discovery and technological developments. Such advancements have historically impacted the electronics industry, leading from vacuum tubes to semiconductor chips, showcasing the importance of materials science research (Cushing, Kolesnichenko, & O'Connor, 2004).

Educational Programs for Translating Research

Educational programs play a crucial role in transforming basic scientific research into practical innovations. The National Collegiate Inventors and Innovators Alliance (NCIIA) is an example of an organization that develops and funds experiential learning and conducts research in STEM innovation, invention, and entrepreneurship. These programs aim to create viable and socially beneficial businesses by providing training, education, and financial support that align with the innovator's aspirations and the venture's needs. This approach addresses the innovation challenge in the U.S. and exemplifies the application of scientific research in educational advancements and the translation of research into innovations (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Hackathons for Accelerating Scientific Discoveries

Hackathons have emerged as an effective means of accelerating scientific discoveries and facilitating knowledge transfer. By bringing together multiple institutions and researchers to collaboratively analyze data, hackathons enhance peer review before the publication of results. This collaborative effort drives reproducibility of scientific analyses and bridges the traditional divide between data generators and bioinformaticians. Hackathons serve as an agile extension to structured collaborations, promoting the development of innovative solutions to societal challenges through a more interactive and collaborative approach to scientific research (Ghouila et al., 2018).

Collaboration in Scientific Research

Collaboration is fundamental to the success of scientific research. The increasing complexity of scientific problems requires expertise across multiple domains, making collaboration more crucial than ever. Effective collaboration involves selecting the right partners and employing strategies that ensure successful outcomes. The principles for a successful collaboration include mutual respect, clear communication, and shared goals among researchers. These collaborations not only enhance the research output but also contribute to the professional development of all participants, facilitating the advancement of scientific knowledge (Vicens & Bourne, 2007).

Propriétés

IUPAC Name |

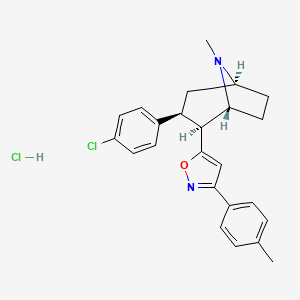

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O.ClH/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2;/h3-10,14,19-20,22,24H,11-13H2,1-2H3;1H/t19-,20+,22+,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMZEMAKFSYLMD-SXBQIKTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azabicyclo(3.2.1)octane, 3-(4-chlorophenyl)-8-methyl-2-(3-(4-methylphenyl)-5-isoxazolyl)-, monohydrochloride, (1R,2S,3S,5S)- | |

CAS RN |

204069-50-1 | |

| Record name | RTI 336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204069501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RTI-336 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667440B6Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

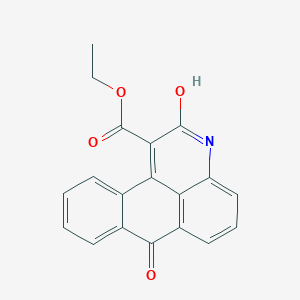

![1-[[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B1680082.png)

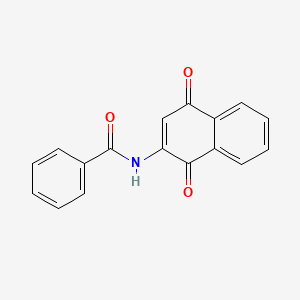

![2-[3-[5-(2-Hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzonitrile](/img/structure/B1680085.png)

![8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one](/img/structure/B1680093.png)

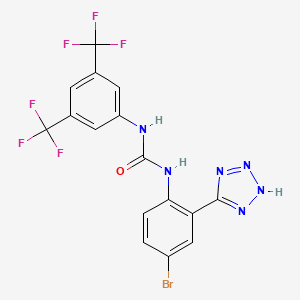

![1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1680096.png)